![molecular formula C21H18N2O5 B2360963 1'-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-on CAS No. 1704531-85-0](/img/structure/B2360963.png)
1'-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic molecule with diverse applications in various fields of scientific research. Its structure includes a spiro compound and an oxobenzoxazole moiety, which confer unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has extensive scientific research applications:
Chemistry
: It serves as a key intermediate in the synthesis of various organic compounds and materials.
Biology
: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine
: Explored for its pharmacological properties, including potential therapeutic effects in treating specific diseases.
Industry
: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
The compound belongs to the benzoxazole class, which has been known to interact with various biological targets due to its planar bicyclic structure . The interaction with these targets can lead to various changes at the molecular level, contributing to its wide range of biological activities .
Biochemical Pathways
Benzoxazole derivatives have been known to affect various biochemical pathways due to their broad substrate scope and functionalization . The downstream effects of these interactions can lead to various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Result of Action
Benzoxazole derivatives have been known to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize 1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, researchers typically use a multistep synthesis involving various key intermediates and reaction conditions:
The initial step usually involves the preparation of the oxobenzoxazole intermediate through a cyclization reaction.
Next, the spiro compound is synthesized by a nucleophilic addition reaction.
Finally, the coupling of these intermediates is carried out under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound requires optimization for scalability, cost-efficiency, and yield. Methods include:
Large-scale reactors
: To handle bulk quantities and ensure uniform reaction conditions.
Catalysts and reagents optimization
: To enhance reaction rates and product yields.
Purification techniques
: Such as recrystallization, chromatography, or distillation, are employed to isolate the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one undergoes various chemical reactions:
Oxidation and Reduction
: It can be oxidized to introduce new functional groups or reduced under controlled conditions.
Substitution Reactions
: Such as nucleophilic or electrophilic substitutions to modify its chemical structure.
Common Reagents and Conditions
Reagents typically used in its reactions include:
Oxidizing agents
: Such as potassium permanganate or chromium trioxide.
Reducing agents
: Like sodium borohydride or lithium aluminum hydride.
Catalysts
: Including acids, bases, or metal catalysts, to facilitate reaction processes.
Major Products Formed
The products formed depend on the specific reaction conditions, often resulting in derivatives with modified functional groups and enhanced properties.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one stands out due to its unique structural features and reactivity. Similar compounds include:
Other oxobenzoxazole derivatives
: Which share the oxobenzoxazole core but differ in the substituents and reactivity.
Spiro compounds
: With varying ring structures, each having distinct chemical properties.
These comparative aspects highlight the uniqueness and potential advantages of 1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in scientific research and applications.
Hopefully, that covers everything you need. Anything else you’re curious about?
Eigenschaften
IUPAC Name |
1'-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-18(13-23-16-7-3-4-8-17(16)27-20(23)26)22-11-9-21(10-12-22)15-6-2-1-5-14(15)19(25)28-21/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOGAMUSVZXGRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
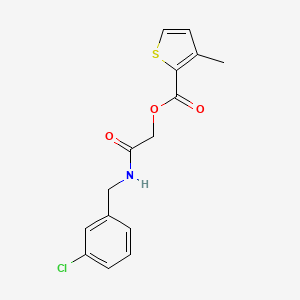
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)
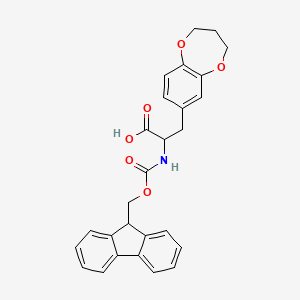
![3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2360885.png)
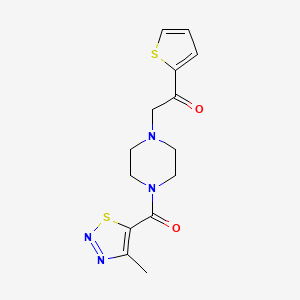
![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2360888.png)
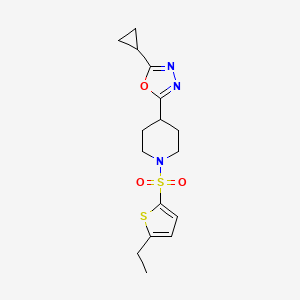
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2360895.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)
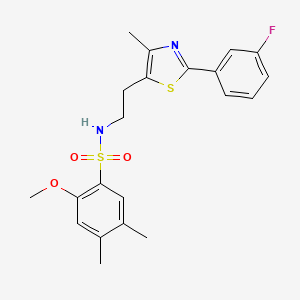
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B2360903.png)
